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3-(2-Chlorobenzyl)pentane-2,4-dione

Cat. No.: B14009881
CAS No.: 91393-60-1
M. Wt: 224.68 g/mol
InChI Key: KRCHDZMYDFENHP-UHFFFAOYSA-N
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Description

Contextualizing 3-(2-Chlorobenzyl)pentane-2,4-dione as a Substituted Pentane-2,4-dione Derivative

This compound is a derivative of pentane-2,4-dione, also commonly known as acetylacetone (B45752). The core structure is a five-carbon chain with two ketone functional groups at the second and fourth positions. The defining feature of this particular derivative is the presence of a 2-chlorobenzyl substituent at the third carbon, the position between the two carbonyl groups.

The chemistry of pentane-2,4-dione is characterized by the acidity of the α-carbon (the carbon between the two carbonyls) and the phenomenon of keto-enol tautomerism. mdpi.com The presence of two electron-withdrawing carbonyl groups makes the protons on the central carbon acidic, allowing for easy deprotonation to form a stable enolate ion. This enolate is a key intermediate in the synthesis of 3-substituted derivatives.

The introduction of a 2-chlorobenzyl group at this position influences the steric and electronic properties of the molecule. The benzyl (B1604629) group itself is a bulky substituent, and the chlorine atom on the ortho position of the benzene (B151609) ring further modifies its electronic character through inductive and resonance effects.

A common synthetic route to 3-substituted pentane-2,4-diones involves the alkylation of the pentane-2,4-dione enolate with an appropriate alkyl halide. researchgate.netunirioja.es In the case of this compound, this would typically involve the reaction of pentane-2,4-dione with 2-chlorobenzyl chloride in the presence of a base.

Historical Perspectives and Evolution of β-Diketone Research Relevant to this compound

The study of β-diketones dates back to the 19th century, with much of the early work focusing on their synthesis and unique chemical properties, particularly their ability to form stable metal complexes. This property has made them important ligands in coordination chemistry.

Research into 3-substituted pentane-2,4-diones has been driven by their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. unirioja.es For instance, the reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) or hydroxylamine (B1172632) is a general procedure for the synthesis of pyrazoles and isoxazoles, respectively. unirioja.es

The development of new synthetic methodologies has been a continuous focus in β-diketone research. This includes the use of various catalysts and reaction conditions to achieve selective C-alkylation over O-alkylation and to synthesize derivatives with a wide range of functional groups. researchgate.netunirioja.es While specific historical accounts of this compound are not prominent, the evolution of synthetic methods for related compounds provides a clear framework for its preparation.

Significance of Halogenated Benzyl Substituents in β-Diketone Frameworks

The presence of a halogenated benzyl substituent, such as the 2-chlorobenzyl group in the title compound, can have a significant impact on the properties and potential applications of a β-diketone. Halogen atoms are known to modulate the lipophilicity, metabolic stability, and binding interactions of molecules, which is of particular importance in medicinal chemistry and materials science.

The chlorine atom in the ortho position of the benzyl group can influence the molecule's conformation due to steric hindrance and can affect the electron density of the aromatic ring. These modifications can, in turn, affect the reactivity of the β-diketone moiety and the properties of any metal complexes it may form.

While direct research on the applications of this compound is limited, the broader class of halogenated organic compounds is of great interest. For example, substituted pentanediones are widely used as ligands for metal complexes, and the introduction of specific substituents can tune the properties of these complexes for various applications. mdpi.com

Data Tables

Table 1: Physical and Chemical Properties of Pentane-2,4-dione

PropertyValue
Molecular FormulaC₅H₈O₂
Molecular Weight100.12 g/mol
Boiling Point140.4 °C
Density0.975 g/cm³
Acidity (pKa)~9

Data sourced from publicly available chemical databases.

Table 2: Physical and Chemical Properties of 3-Benzylpentane-2,4-dione

PropertyValue
Molecular FormulaC₁₂H₁₄O₂
Molecular Weight190.24 g/mol
Boiling Point285.3 °C at 760 mmHg
Density1.04 g/cm³
Melting Point203-205 °C

Data sourced from publicly available chemical databases. lookchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClO2 B14009881 3-(2-Chlorobenzyl)pentane-2,4-dione CAS No. 91393-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

91393-60-1

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]pentane-2,4-dione

InChI

InChI=1S/C12H13ClO2/c1-8(14)11(9(2)15)7-10-5-3-4-6-12(10)13/h3-6,11H,7H2,1-2H3

InChI Key

KRCHDZMYDFENHP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1Cl)C(=O)C

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Chlorobenzyl Pentane 2,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons and carbon atoms, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 3-(2-Chlorobenzyl)pentane-2,4-dione displays characteristic signals that correspond to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. libretexts.org

Aromatic Protons: The protons on the chlorobenzyl group typically appear in the downfield region of the spectrum, generally between δ 7.0 and 7.5 ppm. Their specific shifts and coupling patterns are dictated by their position relative to the chlorine atom and the pentane-2,4-dione moiety.

Benzylic and Methine Protons: The benzylic protons (CH₂) and the methine proton (CH) at the 3-position of the pentane-2,4-dione ring are expected to resonate at distinct chemical shifts. The benzylic protons are typically found in the range of δ 3.0-4.0 ppm, influenced by the adjacent aromatic ring. The methine proton signal is also expected in a similar region, coupled to the neighboring benzylic protons.

Methyl Protons: The two methyl groups of the pentane-2,4-dione moiety are expected to give rise to sharp singlet peaks, typically in the δ 2.0-2.5 ppm region.

Coupling constants (J), which measure the interaction between neighboring protons, provide valuable information about the connectivity of the atoms. For instance, the interaction between the benzylic protons and the methine proton would result in a characteristic splitting pattern, likely a doublet and a triplet, respectively, confirming their adjacency.

Proton Type Approximate Chemical Shift (δ, ppm)
Aromatic (Ar-H)7.0 - 7.5
Benzylic (Ar-CH₂)3.0 - 4.0
Methine (-CH-)3.0 - 4.0
Methyl (-CH₃)2.0 - 2.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and DEPT Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are then used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons. fiveable.menanalysis.com

Carbonyl Carbons: The two carbonyl carbons (C=O) of the pentane-2,4-dione moiety are the most downfield signals, typically appearing in the δ 190-210 ppm region. libretexts.org

Aromatic Carbons: The carbons of the chlorobenzyl group resonate in the aromatic region, approximately δ 125-145 ppm. The carbon atom bonded to the chlorine will have a distinct chemical shift compared to the others. libretexts.org

Benzylic, Methine, and Methyl Carbons: The benzylic carbon (Ar-CH₂), the methine carbon at the 3-position, and the methyl carbons will appear in the upfield region of the spectrum. Typical ranges are δ 30-50 ppm for the benzylic and methine carbons and δ 20-30 ppm for the methyl carbons. libretexts.orgpdx.edu

A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. pressbooks.publibretexts.org A DEPT-90 experiment would only show signals for CH carbons. pressbooks.publibretexts.org This allows for the unambiguous assignment of each carbon type.

Carbon Type Approximate Chemical Shift (δ, ppm) DEPT-135 Signal DEPT-90 Signal
Carbonyl (C=O)190 - 210AbsentAbsent
Aromatic (C-Cl)130 - 140AbsentAbsent
Aromatic (C-H)125 - 135PositivePositive
Aromatic (C-C)135 - 145AbsentAbsent
Benzylic (Ar-CH₂)30 - 50NegativeAbsent
Methine (-CH-)45 - 60PositivePositive
Methyl (-CH₃)20 - 30PositiveAbsent

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

Two-dimensional (2D) NMR techniques are powerful tools for establishing the complete connectivity of the molecule. walisongo.ac.id

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would confirm the coupling between the benzylic protons and the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu Each peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for definitive assignment of the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.org

For this compound, the key characteristic absorptions would be:

C=O Stretch: A strong, sharp absorption band in the region of 1690-1740 cm⁻¹ is indicative of the two carbonyl groups of the pentane-2,4-dione moiety. amazonaws.com The presence of conjugation can shift this band to a lower wavenumber.

C-H Stretch: Absorptions around 2850-3000 cm⁻¹ correspond to the stretching vibrations of the sp³ hybridized C-H bonds in the methyl and methylene groups. libretexts.org Aromatic C-H stretching vibrations typically appear at slightly higher wavenumbers, above 3000 cm⁻¹.

C=C Stretch: The aromatic ring will exhibit C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
Carbonyl (C=O)Stretch1690 - 1740
Alkyl C-HStretch2850 - 3000
Aromatic C-HStretch> 3000
Aromatic C=CStretch1450 - 1600
C-ClStretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. chemguide.co.uk

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of the chlorine atom would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways for this molecule would likely involve:

Cleavage of the bond between the benzylic carbon and the pentane-2,4-dione ring, leading to the formation of a stable chlorobenzyl cation or a pentane-2,4-dionyl radical.

Loss of acetyl groups (CH₃CO) from the pentane-2,4-dione moiety. amazonaws.com

Fragmentation of the chlorobenzyl group, such as the loss of a chlorine atom or HCl.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For a compound like this compound, UV-Vis spectroscopy is particularly insightful for investigating the equilibrium between its keto and enol tautomers.

β-Dicarbonyl compounds exist as a mixture of the diketo form and one or more enol forms. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, leading to a distinct UV-Vis absorption profile compared to the keto form. The equilibrium between these tautomers is sensitive to the solvent polarity.

Expected Electronic Transitions:

Keto Tautomer: The diketo form of this compound would be expected to exhibit a weak n → π* transition at a longer wavelength (typically around 270-300 nm) and a strong π → π* transition at a shorter wavelength (below 200 nm).

Enol Tautomer: The enol form, with its conjugated π-system (C=C-C=O), is expected to show a strong π → π* transition at a significantly longer wavelength than the keto form, often in the 240-280 nm range, depending on the solvent. The position and intensity of this band can provide information about the extent of enolization. The presence of the 2-chlorobenzyl group might lead to additional absorption bands or shifts in the existing bands due to electronic interactions between the benzene (B151609) ring and the β-dicarbonyl moiety.

The study of the UV-Vis spectra in solvents of varying polarities (e.g., hexane, ethanol, dimethyl sulfoxide) would allow for the determination of the relative stability of the keto and enol forms. Generally, polar solvents tend to stabilize the keto form, while non-polar solvents favor the enol form due to the stabilization of the intramolecular hydrogen bond.

Hypothetical UV-Vis Spectral Data for this compound in Different Solvents:

TautomerSolventExpected λmax (nm)Expected Molar Absorptivity (ε)Transition
KetoHexane~275Lown → π
EnolHexane~260Highπ → π
KetoEthanol~270Lown → π
EnolEthanol~265Highπ → π

Note: This table is illustrative and based on general principles for β-dicarbonyl compounds. Actual experimental values for this compound may differ.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. For this compound, obtaining a suitable single crystal would provide a wealth of information about its molecular geometry, conformation, and intermolecular interactions.

A crystal structure would unequivocally confirm which tautomeric form (keto or enol) predominates in the solid state. For many β-dicarbonyl compounds, the enol form is found to be the more stable in the crystalline phase due to the formation of a strong intramolecular hydrogen bond, creating a stable six-membered ring.

Expected Structural Features from X-ray Crystallography:

Tautomeric Form: The analysis would reveal whether the molecule exists as the diketone or the enol. If it is the enol, the position of the hydrogen atom in the O-H---O bond would be determined.

Bond Lengths and Angles: Precise bond lengths would differentiate between C=O and C-O bonds, and C=C and C-C bonds, confirming the electronic distribution within the molecule. For instance, in the enol form, the C-C bonds within the six-membered ring are expected to have lengths intermediate between typical single and double bonds due to electron delocalization.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be elucidated, revealing any significant intermolecular interactions such as hydrogen bonds (if applicable beyond the intramolecular one), halogen bonds involving the chlorine atom, or π-π stacking interactions between the phenyl rings.

Hypothetical Crystallographic Data for the Enol Form of this compound:

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca (common for organic molecules)
C=O Bond Length~1.25 Å
C-O Bond Length (in enol)~1.33 Å
C=C Bond Length (in enol)~1.36 Å
O---O distance (intramolecular H-bond)~2.4-2.6 Å
Dihedral Angle (Phenyl ring vs. Enol plane)Variable, depending on steric hindrance

Note: This table presents hypothetical data based on known structures of similar compounds. The actual crystallographic parameters would need to be determined experimentally.

Theoretical and Computational Investigations of 3 2 Chlorobenzyl Pentane 2,4 Dione

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful, non-experimental tool to determine the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. iitg.ac.in These methods, which solve the electronic Schrödinger equation, can predict molecular properties with high accuracy. wikipedia.org For a molecule like 3-(2-chlorobenzyl)pentane-2,4-dione, these calculations are fundamental to understanding its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is particularly effective for determining the preferred spatial arrangements, or conformations, of a molecule and their relative energies. mdpi.com For this compound, conformational analysis is essential due to the rotational freedom around several single bonds, primarily the bond connecting the benzyl (B1604629) group to the pentane-2,4-dione backbone.

DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to explore the potential energy surface of the molecule. researchgate.net This involves systematically rotating the key bonds to identify stable conformers (energy minima) and the energy barriers between them (transition states). The primary rotational dynamics involve the orientation of the 2-chlorobenzyl group relative to the dione (B5365651) moiety. The calculations would reveal the most stable conformer, which is typically the one that minimizes steric hindrance between the bulky chlorobenzyl group and the acetyl groups of the pentanedione core.

Table 1: Illustrative Conformational Energy Analysis This table illustrates the type of data obtained from DFT calculations for different rotamers (rotational isomers) of a molecule. The energies are relative to the most stable conformer.

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population (%) at 298 K
1 (Global Minimum) ~75°0.0075.3
2 ~180°1.2014.1
3 ~-60°0.8510.6
Note: Data is representative of typical results from DFT conformational analysis and not from a specific study on this compound.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org These methods, including Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), provide detailed information about a molecule's electronic properties. iitg.ac.inuoc.gr

For this compound, ab initio calculations can determine key electronic parameters. youtube.com These include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. researchgate.net Furthermore, these calculations can map the electrostatic potential, revealing the distribution of charge and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 2: Predicted Electronic Properties from Ab Initio Calculations

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVRelates to ionization potential; electron-donating ability
LUMO Energy -1.2 eVRelates to electron affinity; electron-accepting ability
HOMO-LUMO Gap 5.3 eVIndicates chemical reactivity and stability
Dipole Moment ~3.6 DMeasures overall polarity of the molecule mdpi.com
Note: Values are typical for similar organic molecules and serve as an illustration of ab initio computational output.

Analysis of Tautomerism in this compound

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For β-dicarbonyl compounds like this compound, the most significant form of tautomerism is the keto-enol equilibrium. researchgate.net

The this compound molecule can exist as a diketo tautomer or an enol tautomer. The enol form is generated by the migration of an alpha-hydrogen to a carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond. orientjchem.org Computational studies, particularly using DFT, are highly effective at predicting the relative stability of these tautomers in the gas phase and in different solvents. scispace.com

Studies on the analogous compound 3-phenyl-2,4-pentanedione (B1582117) have shown that the keto form is generally more stable than the enol form, with the energy difference depending on the solvent environment. researchgate.netorientjchem.org Polar solvents tend to stabilize the more polar keto tautomer, while the enol form is favored in nonpolar solvents due to the stability provided by intramolecular hydrogen bonding. orientjchem.org For this compound, a similar trend is expected. DFT calculations can quantify the energy difference (ΔE) and the energy barrier for the interconversion between the two forms. scispace.com

Table 3: Calculated Relative Energies for Keto-Enol Tautomerism of an Analogous 3-Substituted Pentanedione

MediumTautomerRelative Energy (kcal/mol)Conclusion
Gas Phase Keto-17.89Keto form is more stable orientjchem.org
Enol0.00
Water (Polar) Keto-16.50Keto form is more stable orientjchem.org
Enol0.00
Cyclohexane (Nonpolar) Keto-17.34Keto form is more stable orientjchem.org
Enol0.00
Source: Data adapted from studies on 3-phenyl-2,4-pentanedione using B3LYP/6-31+G(d) level of theory. orientjchem.orgscispace.com A negative value indicates greater stability relative to the enol form.

A defining feature of the enol tautomer of β-dicarbonyl compounds is the formation of a strong intramolecular hydrogen bond. libretexts.org In the enol form of this compound, the hydroxyl proton forms a hydrogen bond with the oxygen atom of the remaining carbonyl group, creating a stable six-membered pseudo-ring. youtube.com

Computational methods can be used to analyze the properties of this hydrogen bond. osti.gov This includes calculating the bond distance between the hydrogen and the acceptor oxygen (H···O), the bond angle (O-H···O), and the vibrational frequency of the O-H stretch. A shorter H···O distance and a red-shift (lowering) of the O-H stretching frequency in the calculated IR spectrum are strong indicators of a significant hydrogen bonding interaction. marquette.edu This intramolecular bond is a key factor in the stabilization of the enol tautomer. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to aid in their experimental identification. Methods like DFT can calculate vibrational frequencies (IR spectroscopy) and nuclear magnetic shieldings (NMR spectroscopy) with a high degree of accuracy. mdpi.com

For this compound, calculations can predict the key features of its IR and NMR spectra. The calculated IR spectrum would show characteristic peaks for the C=O stretching in the keto form (typically around 1700-1730 cm⁻¹) and the enol form (around 1600-1650 cm⁻¹), as well as the broad O-H stretch of the hydrogen-bonded enol. acgpubs.org Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with the experimental spectra to confirm the structure and analyze the tautomeric equilibrium. mdpi.com

Table 4: Predicted Characteristic Spectroscopic Data for this compound

SpectroscopyFunctional Group / ProtonPredicted Value (Keto Form)Predicted Value (Enol Form)
**IR (cm⁻¹) **C=O Stretch~1725, 1705~1640
C-Cl Stretch~750~750
Aromatic C-H Stretch~3060~3060
O-H StretchN/A~2500-3200 (broad)
¹H NMR (ppm) -CH₂- (benzyl)~3.8~3.6
-CH₃ (acetyl)~2.2~2.0
-CH- (backbone)~4.5N/A
Enolic -OHN/A~15-17
¹³C NMR (ppm) C=O (carbonyl)~202~195
-CH₂- (benzyl)~35~33
-CH- (backbone)~65~100
Note: These values are representative predictions based on computational studies of similar functional groups and are not from a specific experimental analysis of the title compound.

Molecular Dynamics Simulations for Dynamic Behavior

A thorough review of the scientific literature was conducted to identify studies pertaining to the molecular dynamics simulations of this compound. This search included databases of chemical and computational research.

As of the current date, no specific molecular dynamics simulation studies focused exclusively on this compound have been found in the public domain. While MD simulations are widely applied in fields like drug discovery and materials science to understand molecular interactions and dynamics, it appears that this particular compound has not yet been the subject of such a published investigation. mdpi.commdpi.com

Therefore, there is no available data from molecular dynamics simulations to report on the specific dynamic behavior, conformational landscape, or interaction dynamics of this compound at this time.

Chemical Reactivity and Derivatization Strategies of 3 2 Chlorobenzyl Pentane 2,4 Dione

Reactions at the Active Methylene (B1212753) Group (C3)

The C3 carbon, situated between two electron-withdrawing carbonyl groups, possesses a highly acidic proton. This acidity facilitates the formation of a stable enolate, which is a potent nucleophile. This reactivity is central to many derivatization strategies for this compound.

The nucleophilic enolate derived from 3-(2-chlorobenzyl)pentane-2,4-dione can readily participate in alkylation and acylation reactions. These reactions allow for the introduction of additional substituents at the C3 position, further functionalizing the molecule.

Alkylation: In the presence of a suitable base to deprotonate the active methylene group, the resulting carbanion can react with various alkyl halides. This process, a type of Friedel-Crafts alkylation, introduces a new alkyl group onto the C3 carbon. libretexts.orgmasterorganicchemistry.com The choice of base and reaction conditions is crucial to control the extent of alkylation and prevent side reactions. Polyalkylation can be a concern as the introduction of one alkyl group can sometimes activate the ring for further substitution. libretexts.org

Acylation: Similarly, the enolate can react with acylating agents such as acyl chlorides or anhydrides in a Friedel-Crafts acylation reaction. masterorganicchemistry.comresearchgate.net This introduces an acyl group at the C3 position, leading to the formation of a β-tricarbonyl compound. These resulting compounds are valuable intermediates in organic synthesis. Unlike alkylation, acylation is generally not prone to multiple additions because the introduced acyl group is deactivating. libretexts.org

The general mechanism for these reactions involves the formation of an electrophile (a carbocation for alkylation or an acylium ion for acylation) which is then attacked by the electron-rich aromatic ring of the enolate. masterorganicchemistry.comyoutube.com

Table 1: Examples of Alkylation and Acylation Reactions

ReactantReagentProduct Type
This compoundAlkyl Halide (e.g., CH₃I)3-Alkyl-3-(2-chlorobenzyl)pentane-2,4-dione
This compoundAcyl Chloride (e.g., CH₃COCl)3-Acyl-3-(2-chlorobenzyl)pentane-2,4-dione

The 1,3-dicarbonyl system in this compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with nitrogen-containing nucleophiles.

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classical method for forming pyrroles from 1,4-dicarbonyl compounds. organic-chemistry.org While this compound is a 1,3-dicarbonyl, modifications of this and other methods can be employed. For instance, multicomponent reactions involving amines, aldehydes, and the dione (B5365651) can lead to highly substituted pyrroles. rsc.orgrsc.org Organocatalytic methods, including formal [3+2] cycloaddition reactions, have also been developed for pyrrole synthesis. nih.gov

Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazines is a well-established route to pyrazoles. nih.govnih.govmdpi.commdpi.combeilstein-journals.org The reaction of this compound with hydrazine (B178648) or substituted hydrazines would yield pyrazole (B372694) derivatives. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dione and the hydrazine. nih.gov

Isoxazoles: Condensation with hydroxylamine (B1172632) leads to the formation of isoxazoles. nih.govmdpi.comorganic-chemistry.org This reaction proceeds through a [3+2] cycloaddition of a nitrile oxide, which can be generated in situ, with the enolate of the dione. olemiss.edunih.gov The reaction conditions can be tuned to control the regioselectivity of the resulting isoxazole. nih.gov

Diazepines: The synthesis of diazepine (B8756704) derivatives can be achieved through reactions with diamines, such as ethylenediamine (B42938) or o-phenylenediamine. google.comnih.govresearchgate.netmdpi.com These reactions often involve a cyclocondensation process to form the seven-membered diazepine ring.

Table 2: Heterocyclic Synthesis from this compound

NucleophileHeterocyclic Product
Amine/AmmoniaPyrrole
HydrazinePyrazole
HydroxylamineIsoxazole
DiamineDiazepine

The two oxygen atoms of the β-dicarbonyl moiety in this compound can act as a bidentate ligand, chelating to a variety of metal ions to form stable coordination complexes. youtube.comillinois.edu The enolate form of the ligand coordinates to the metal center, forming a six-membered chelate ring.

The electronic properties of the resulting metal complex can be tuned by the substituents on the pentane-2,4-dione backbone. The presence of the 2-chlorobenzyl group can influence the steric and electronic environment around the metal center, potentially affecting the catalytic activity or physical properties of the complex. youtube.com These complexes have applications in various fields, including catalysis and materials science.

Reactions Involving the Carbonyl Moieties

The carbonyl groups of this compound are also reactive sites, susceptible to nucleophilic attack.

The ketone groups can be reduced to secondary alcohols using various reducing agents. youtube.comwikipedia.orglibretexts.orgchemguide.co.uk Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uk Sodium borohydride is a milder reagent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or the aromatic chloro-substituent. wikipedia.org The reduction of both ketone groups would lead to the corresponding diol.

Table 3: Reduction of Carbonyl Groups

Reducing AgentProduct
Sodium Borohydride (NaBH₄)3-(2-Chlorobenzyl)pentane-2,4-diol
Lithium Aluminum Hydride (LiAlH₄)3-(2-Chlorobenzyl)pentane-2,4-diol

Under basic or acidic conditions, the enolate of this compound can undergo aldol-type condensation reactions with other aldehydes and ketones. This reaction would involve the nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated dicarbonyl compound. This provides a route to more complex molecular architectures. A related reaction is thioacetalization, where the dione can react with aldehydes and ketones in the presence of a thiol equivalent. organic-chemistry.org

Reactivity of the Chlorobenzyl Moiety

The chlorobenzyl portion of the molecule contains two primary sites for chemical transformation: the chlorophenyl ring and the benzylic methylene group. Each site's reactivity is influenced by the electronic and steric properties of the adjacent pentane-2,4-dione substituent.

Nucleophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for modifying aromatic rings. The feasibility of such a reaction depends on three main factors: a good leaving group on the aromatic ring, a strong nucleophile, and, most importantly, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In this compound, the chlorine atom serves as the leaving group. However, the chlorophenyl ring is not inherently electron-deficient. The pentane-2,4-dionyl moiety, while electron-withdrawing, is insulated from the ring by a methylene (-CH₂-) spacer. This separation means its activating effect on the ring is primarily a weak, inductive one, which is insufficient to facilitate the standard addition-elimination SNAr mechanism under mild conditions. youtube.comchadsprep.com

For a successful substitution, one of two general approaches would be necessary:

Addition-Elimination Mechanism: This pathway requires significant activation of the ring. Reactions would necessitate harsh conditions, such as high temperatures and pressures, to force the substitution. The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex. youtube.com

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), an alternative pathway via a highly reactive benzyne (B1209423) intermediate can occur. This mechanism does not require electron-withdrawing groups. chadsprep.com

Given the lack of strong activation, SNAr reactions on this compound are challenging. Research on similarly structured compounds like halogenated 1-azaazulenes shows that heteroatoms within the ring system can serve as powerful activators for SNAr reactions. sapub.org Without such features, direct substitution on the chlorophenyl ring remains difficult.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions

This table outlines potential SNAr reactions on the chlorophenyl ring of this compound, highlighting the likely required conditions due to the ring's unactivated nature.

NucleophileReagent ExamplePotential ProductRequired ConditionsGoverning Mechanism
HydroxideNaOH3-(2-Hydroxybenzyl)pentane-2,4-dioneHigh Temperature & PressureAddition-Elimination
AlkoxideNaOCH₃3-(2-Methoxybenzyl)pentane-2,4-dioneHigh Temperature & PressureAddition-Elimination
AmideNaNH₂3-(2-Aminobenzyl)pentane-2,4-dioneStrong Base (e.g., liquid NH₃)Elimination-Addition (Benzyne)
MorpholineMorpholine3-(2-(Morpholin-4-yl)benzyl)pentane-2,4-dioneVery High Temperature / Transition-Metal CatalysisAddition-Elimination / Catalytic Cycle

Functionalization of the Benzylic Methylene Group

The benzylic methylene group is another key site for reactivity due to the relative weakness of its C-H bonds, which are susceptible to radical abstraction and oxidation. rsc.org However, any attempt to functionalize this position must contend with the highly acidic methine proton at the 3-position of the pentane-2,4-dione core. This proton is readily removed by even weak bases, which can interfere with or prevent the desired benzylic reaction.

Common strategies for benzylic functionalization include:

Free-Radical Halogenation: Reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator can selectively brominate the benzylic position to form 3-(1-bromo-1-(2-chlorophenyl)methyl)pentane-2,4-dione.

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position. Depending on the conditions, this could lead to the formation of a ketone, 3-(2-chlorobenzoyl)pentane-2,4-dione, or potentially cleave the C-C bond.

C-H Activation: Modern methods involving transition-metal catalysts, such as those based on rhodium(II) or palladium, can enable direct and selective functionalization of benzylic C-H bonds under milder conditions. nih.gov

To avoid side reactions at the acidic dione position, a protection strategy could be employed. For instance, the dione could be converted to an enol ether or a ketal prior to attempting functionalization of the benzylic group.

Table 2: Potential Benzylic Functionalization Reactions

This table summarizes potential reactions targeting the benzylic methylene group of this compound, noting the reagents and potential challenges.

Reaction TypeReagentExpected ProductKey Challenge
Radical BrominationN-Bromosuccinimide (NBS), AIBN3-(1-Bromo-1-(2-chlorophenyl)methyl)pentane-2,4-dioneCompetition from enolate formation/bromination at the dione.
OxidationKMnO₄, heat3-(2-Chlorobenzoyl)pentane-2,4-dioneOver-oxidation and cleavage; reaction with the dione moiety.
C-H AminationRh₂(esp)₂, PhI=NNs3-(1-Amino-1-(2-chlorophenyl)methyl)pentane-2,4-dione derivativeDirecting group may be needed; competition from the acidic methine proton.

Mechanistic Studies of Key Transformations of this compound

While specific mechanistic studies focused solely on this compound are not prevalent in the literature, the mechanisms of its formation and subsequent reactions can be inferred from well-established chemical principles. unirioja.esnih.govorganic-chemistry.org

The primary synthesis of this compound involves the C-alkylation of pentane-2,4-dione (acetylacetone) with 2-chlorobenzyl chloride. The mechanism proceeds as follows:

Enolate Formation: Pentane-2,4-dione exists in a keto-enol tautomeric equilibrium. researchgate.net A base (e.g., potassium carbonate, sodium ethoxide) deprotonates the acidic central carbon of the keto form or the hydroxyl group of the enol form to generate the nucleophilic acetylacetonate (B107027) enolate.

Nucleophilic Attack: The acetylacetonate enolate attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride in a classic SN2 reaction. This step forms the C-C bond between the benzyl (B1604629) group and the dione.

Side Reactions: A common side reaction is O-alkylation, where the enolate attacks with its oxygen atom, leading to the formation of an enol ether. The ratio of C- to O-alkylation can be influenced by factors such as the solvent, counter-ion, and temperature. researchgate.net

The mechanism for potential nucleophilic aromatic substitution on the chlorophenyl ring would follow the addition-elimination pathway described in section 5.3.1. This involves the initial attack of the nucleophile to form a resonance-stabilized anionic σ-complex (Meisenheimer complex), followed by the elimination of the chloride ion to restore aromaticity. youtube.comchadsprep.com

For benzylic functionalization, a free-radical mechanism is illustrative. In the case of bromination with NBS, the reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN). The resulting radical abstracts a hydrogen atom from the benzylic position of the substrate, forming a resonance-stabilized benzyl radical. This radical then reacts with Br₂ (present in low concentration from the reaction of NBS with trace HBr) to form the brominated product and a bromine radical, which continues the chain reaction.

Applications of 3 2 Chlorobenzyl Pentane 2,4 Dione in Advanced Chemical Systems

Role as a Synthetic Intermediate for Complex Molecules

The structural framework of 3-(2-Chlorobenzyl)pentane-2,4-dione makes it a valuable precursor for synthesizing more elaborate chemical structures. Its dicarbonyl nature allows for cyclocondensation reactions, and the reactive central carbon provides a handle for further functionalization.

Precursor in Heterocyclic Compound Synthesis for Chemical Research

One of the most well-established applications of 1,3-dicarbonyl compounds is the synthesis of heterocyclic rings. beilstein-journals.org These reactions are fundamental in medicinal chemistry and materials science. The general strategy involves the condensation of the dicarbonyl compound with a dinucleophile.

The Knorr pyrazole (B372694) synthesis, for example, involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives to form a pyrazole ring, a common scaffold in pharmaceuticals. beilstein-journals.orgyoutube.com Similarly, reaction with reagents like urea, thiourea, or amidines can lead to the formation of pyrimidine (B1678525) rings via mechanisms such as the Pinner synthesis. mdpi.com

For this compound, these reactions would proceed by nucleophilic attack of the hydrazine or amidine at the two carbonyl carbons, followed by cyclization and dehydration to form the aromatic heterocyclic ring. The 2-chlorobenzyl group would remain as a substituent on the resulting ring system. Multicomponent reactions, which involve combining three or more reactants in a single step, are also a powerful method for constructing complex pyrazole-based structures like pyrano[2,3-c]pyrazoles from β-dicarbonyl precursors. beilstein-journals.orgnih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant Resulting Heterocycle General Reaction Name
Hydrazine (H₂NNH₂) 4-(2-Chlorobenzyl)-3,5-dimethylpyrazole Knorr Pyrazole Synthesis
Hydroxylamine (B1172632) (H₂NOH) 4-(2-Chlorobenzyl)-3,5-dimethylisoxazole Isoxazole Synthesis
Urea (H₂NCONH₂) 5-(2-Chlorobenzyl)-4,6-dimethylpyrimidin-2(1H)-one Pinner Synthesis (or similar)
Guanidine 2-Amino-5-(2-Chlorobenzyl)-4,6-dimethylpyrimidine Pyrimidine Synthesis

Building Block for Chiral Auxiliaries or Ligands

Chiral ligands are essential for asymmetric catalysis, a field dedicated to the enantioselective synthesis of molecules. nih.gov While unsubstituted acetylacetone (B45752) is achiral, the introduction of a substituent at the 3-position, as in this compound, provides a starting point for creating chiral molecules.

Although the target compound itself is not chiral, it could be used as a substrate in an asymmetric transformation to generate a stereocenter. More commonly, such β-diketones can be incorporated into larger, more complex ligand structures that possess chirality elsewhere, such as in ferrocene-based or phosphine (B1218219) ligands. mdpi.comresearchgate.net The dicarbonyl unit can be modified or used as an anchor to connect to other chiral fragments. The development of chiral diphosphine ligands, for instance, has been crucial in advancing asymmetric reactions like the palladium-catalyzed allylic alkylation. nih.gov The synthesis of novel 3-substituted pentane-2,4-diones is often driven by the goal of creating new intermediates for such advanced applications. unirioja.es

Applications in Catalysis and Coordination Chemistry

The ability of the acetylacetonate (B107027) anion (acac) to form stable complexes with a vast array of metal ions is a cornerstone of coordination chemistry. wikipedia.org These metal acetylacetonate complexes are widely used as catalysts and catalyst precursors. ontosight.airesearchgate.net

Ligand Design for Metal Complexes and Catalysts

Upon deprotonation of the acidic central carbon's proton, this compound can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring. researchgate.net The resulting ligand would be an analogue of the ubiquitous acetylacetonate (acac) ligand.

The 2-chlorobenzyl substituent would significantly modify the properties of the ligand compared to the simple acac.

Steric Effects : The bulky benzyl (B1604629) group would create a more crowded coordination sphere around the metal center, which can influence the substrate selectivity and stability of a catalyst.

Electronic Effects : The electron-withdrawing nature of the chloro-substituted phenyl ring could modulate the electron density at the metal center, thereby tuning its reactivity.

These complexes can be synthesized by reacting a metal salt with the β-diketone, often in the presence of a weak base to facilitate deprotonation. wikipedia.org A wide variety of metals, particularly transition metals, form stable complexes with the general formulas M(ligand)₂ and M(ligand)₃. wikipedia.org

Table 2: Potential Metal Complexes with 3-(2-Chlorobenzyl)pentane-2,4-dionate

Metal Ion Example Complex Formula Potential Geometry
Copper(II) Cu(C₁₂H₁₂ClO₂)₂ Square Planar
Iron(III) Fe(C₁₂H₁₂ClO₂)₃ Octahedral
Vanadyl(IV) VO(C₁₂H₁₂ClO₂)₂ Square Pyramidal
Chromium(III) Cr(C₁₂H₁₂ClO₂)₃ Octahedral
Palladium(II) Pd(C₁₂H₁₂ClO₂)₂ Square Planar

Investigation of Catalytic Activity of this compound Derived Complexes

Metal acetylacetonate complexes are valued as soluble and well-defined catalyst precursors for numerous organic transformations. ontosight.airsc.org For example, chromium(III) acac is used as a spin relaxation agent in NMR and as a precursor for hydrogenation and polymerization catalysts. nih.gov Iron(III) acac is a versatile precursor for various iron-catalyzed reactions. wikipedia.org Vanadyl acetylacetonate is a known catalyst for the epoxidation of allylic alcohols. wikipedia.org

Complexes derived from this compound are expected to exhibit catalytic activity in similar transformations. The modified steric and electronic environment provided by the ligand could lead to catalysts with novel reactivity or selectivity. The immobilization of such ligands onto solid supports, like periodic mesoporous organosilicas (PMOs), is an advanced strategy to create stable and recyclable heterogeneous catalysts for processes like oxidation and cross-coupling reactions. rsc.org The investigation into the catalytic properties of these new complexes would be a logical extension of their synthesis.

Utility as a Chemical Reagent in Organic Synthesis

Beyond its role as a precursor for heterocycles and ligands, the intrinsic reactivity of the this compound structure makes it a useful reagent in its own right. The acidity of the remaining methine proton (if present, depending on tautomeric form) and the electrophilicity of the carbonyl carbons are key features.

Substituted pentane-2,4-diones can serve as nucleophiles in various C-C bond-forming reactions. Furthermore, derivatives of 3-substituted pentane-2,4-diones have been developed as specialized reagents. For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) has been employed as an odorless and efficient reagent for the thioacetalization of aldehydes and ketones, a crucial protecting group strategy in multistep synthesis. organic-chemistry.org This demonstrates that the core acetylacetone framework can be modified to create reagents with specific functions, suggesting that this compound could similarly be a platform for developing new synthetic tools.

Exploration in Materials Science

The structural framework of 3-substituted pentane-2,4-diones is a valuable starting point for the synthesis of new materials, particularly in the field of liquid crystals.

Substituted pentane-2,4-diones are versatile intermediates in the synthesis of novel liquid crystals. unirioja.es By reacting these diones with hydrazines or hydroxylamine, heterocyclic derivatives such as pyrazoles and isoxazoles can be formed. unirioja.esresearchgate.net These resulting molecules, when appropriately substituted, can exhibit liquid crystalline properties, including nematic and smectic phases. unirioja.esresearchgate.net

The development of liquid crystal properties is highly dependent on the molecular structure, specifically the presence of rigid core units and flexible terminal chains. The pentane-2,4-dione derivative provides the core, which can be further functionalized. For instance, the benzyl group in this compound could be modified, or the entire molecule could be used to build larger, more complex structures with mesogenic characteristics. unirioja.es Research in this area explores the relationship between the molecular structure of these derivatives and their resulting liquid crystal phases and transition temperatures. researchgate.netresearchgate.net

Heterocyclic DerivativePrecursorResulting Mesophase
Pyrazoles3-Substituted Pentane-2,4-dione + HydrazineNematic, Smectic A
Isoxazoles3-Substituted Pentane-2,4-dione + HydroxylamineNematic, Smectic C
Coordination Complexes3-Substituted Pentane-2,4-dione + Metal IonNematic, Smectic

This table summarizes common liquid crystal derivatives synthesized from 3-substituted pentane-2,4-diones, as reported in the literature. unirioja.esresearchgate.net

Currently, there is limited specific information available in the surveyed literature regarding the direct integration of this compound into polymer architectures.

Development of Analytical Methodologies for Detection and Quantification in Research Contexts

The detection, characterization, and quantification of this compound in research settings rely on standard analytical techniques used for organic compounds. While specific methods developed exclusively for this compound are not detailed, the analytical approaches used for structurally similar molecules, such as 3-chloro-pentane-2,4-dione, are directly applicable. researchgate.netsigmaaldrich.com

These methodologies are crucial for confirming the structure of the synthesized compound, assessing its purity, and studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons provide definitive information about the connectivity of the atoms, including the confirmation of the 2-chlorobenzyl group's attachment to the pentane-2,4-dione backbone. researchgate.net

Mass Spectrometry (MS) : Often coupled with Gas Chromatography (GC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the dione (B5365651). researchgate.netnih.gov

Computational Analysis : Methods like Density Functional Theory (DFT) calculations are employed to investigate the molecular structure, vibrational frequencies, and hydrogen bond strength, corroborating experimental data from IR and Raman spectroscopy. researchgate.net

Analytical TechniquePurpose in AnalysisInformation Obtained
NMR SpectroscopyStructural ElucidationConnectivity of atoms, chemical environment
Mass Spectrometry (MS)Identification and PurityMolecular weight, fragmentation patterns
Infrared (IR) SpectroscopyFunctional Group IdentificationPresence of C=O, C-Cl, and other bonds
Computational Methods (DFT)Structural and Property PredictionOptimized geometry, vibrational frequencies

This table outlines the standard analytical methodologies used for the characterization of this compound in a research context. researchgate.netnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-(2-Chlorobenzyl)pentane-2,4-dione, and how can purity be optimized?

A common method involves the decarbonylation of 3-(1,3-dithian-2-ylidene)-pentane-2,4-dione under acidic conditions (e.g., HCl), yielding this compound in ~86% purity . Purification typically employs recrystallization using chloroform–light petroleum mixtures, with structural confirmation via 1^1H/13^{13}C NMR and IR spectroscopy (e.g., δ 1.81 ppm for CH3_3 groups; ν 2090 cm1^{-1} for azide stretches in derivatives) . For improved yield, optimize stoichiometry of chlorobenzyl precursors and monitor reaction progress using TLC.

Q. What safety protocols are critical when handling this compound?

While direct toxicity data for this derivative is limited, analogous compounds like pentane-2,4-dione exhibit acute hazards (respiratory irritation, neurotoxicity) . Follow these precautions:

  • Storage : In airtight containers, away from oxidizing agents, strong bases, and plastics. Use inert atmospheres (N2_2) to prevent decomposition .
  • Exposure Mitigation : Wear PPE (gloves, goggles), and ensure fume hood use during synthesis. Post-handling, decontaminate surfaces with ethanol and wash skin with soap/water .
  • Waste Disposal : Neutralize acidic byproducts before disposal via certified hazardous waste channels.

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

  • NMR Spectroscopy : 1^1H NMR peaks at δ 4.24 ppm (CH2_2N3_3 in azide derivatives) and 13^{13}C NMR signals at 196.8 ppm (carbonyl carbons) .
  • IR Spectroscopy : Detect carbonyl stretches (ν ~1700 cm1^{-1}) and substituent-specific bands (e.g., ν 3210 cm1^{-1} for hydroxyl groups in derivatives) .
  • X-ray Crystallography : Resolve bond angles and tautomeric forms (e.g., cubic vs. triclinic crystal systems in coordination polymers) .

Advanced Research Questions

Q. How does this compound function as a ligand in transition metal complexes?

The diketone moiety chelates metals via its β-diketonate structure. For example:

  • Molybdenum Complexes : Forms stable complexes with Mo(VI), evidenced by shifts in IR carbonyl peaks (Δν ~50 cm1^{-1}) and altered UV-Vis absorption spectra. These complexes show catalytic potential in oxidation reactions .
  • Silver Coordination Polymers : Reacts with AgNO3_3 to form bimetallic polymers, characterized by single-crystal X-ray diffraction (SCXRD). Adjust solvent polarity (e.g., DMF vs. acetonitrile) to control polymer dimensionality .

Q. What computational methods are used to predict the reactivity of this compound in drug discovery?

  • Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic stability. Use AutoDock Vina with Lamarckian GA parameters; validate with experimental IC50_{50} values .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict tautomeric preferences (enol vs. keto forms). Compare with SCXRD data to validate computational models .

Q. How can contradictions in mutagenicity data between this compound and its parent compounds be resolved?

While pentane-2,4-dione shows mutagenic potential in Ames tests , chlorobenzyl derivatives may exhibit altered toxicity due to steric/electronic effects. Conduct:

  • In Vitro Assays : Use HepG2 cells to measure ROS generation and DNA adduct formation.
  • Comparative QSAR : Model substituent effects (e.g., Hammett constants) to predict hazard thresholds. Cross-reference with EPA ToxCast databases .

Q. What strategies improve the efficiency of this compound in thioacetalization reactions?

As a 1,3-propanedithiol equivalent:

  • Solvent Optimization : Use anhydrous THF or DCM to minimize side reactions.
  • Catalysis : Add Lewis acids (e.g., BF3_3·Et2_2O) to enhance electrophilicity of carbonyl groups. Monitor conversion via 1^1H NMR (disappearance of δ 6.72 ppm aromatic protons) .
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., NO2_2) on the benzyl ring to increase reaction rates .

Methodological Notes

  • Synthesis : Prioritize Schlenk techniques for air-sensitive derivatives.
  • Analytical Cross-Validation : Combine SCXRD with spectroscopic data to resolve tautomeric ambiguities.
  • Safety : Pre-screen derivatives for reactivity with ISOCHEM databases to avoid explosive byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.